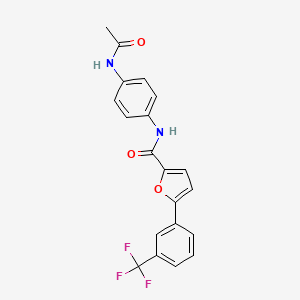
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide, also known as MN-64, is a novel synthetic compound that has gained attention in the field of pharmacology due to its potential therapeutic applications. MN-64 belongs to the class of benzamide derivatives and has been found to exhibit promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Degradation and Environmental Stability
LC-MS/MS Study of Degradation Processes Nitisinone, a compound with a similar complex structure, has been studied for its stability under various conditions using liquid chromatography coupled with mass spectrometry (LC-MS/MS). Understanding the stability of such compounds is crucial for evaluating their environmental impact and for optimizing their medical applications. This approach could similarly be applied to "N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide" to understand its degradation pathways and products (Barchańska et al., 2019).
Analytical Techniques for Studying Compounds
Analytical Methods in Antioxidant Activity The review of analytical methods used in determining antioxidant activity highlights various assays based on chemical reactions, such as ORAC, HORAC, and DPPH tests. These methods, relying on spectrophotometry, could be adapted to study the antioxidant potential or reactivity of "this compound", considering its complex structure that might interact with oxidative stress markers (Munteanu & Apetrei, 2021).
Neuroprotective Potential
Neuroprotective Potential of Derivatives Research on 3-N-Butylphthalide and its derivatives, compounds with neuroprotective effects, illustrates the importance of exploring the therapeutic potential of complex organic compounds. Investigating "this compound" in similar contexts could reveal its possible applications in treating neurological conditions or protecting neuronal health (Abdoulaye & Guo, 2016).
Mecanismo De Acción
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is the blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human factor Xa, indicating a high degree of selectivity .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a competitive inhibitor of factor Xa . It binds in the active site of the enzyme, preventing it from interacting with its natural substrates . This inhibition is rapid, with an association rate constant of approximately 20 μM^-1/s .
Biochemical Pathways
By inhibiting factor Xa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide disrupts the coagulation cascade, reducing thrombin generation . Thrombin is a key enzyme in the formation of fibrin clots, so this disruption leads to a decrease in clot formation. This effect is beneficial in the prevention and treatment of various thromboembolic diseases .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans The compound’s elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human factor Xa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action primarily involve the reduction of blood clot formation. By inhibiting factor Xa, the compound reduces thrombin generation, which in turn decreases the formation of fibrin clots . This can help prevent thromboembolic events such as deep vein thrombosis or pulmonary embolism .
Propiedades
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-13-12-14(9-10-16(13)21-11-5-4-8-18(21)23)20-19(24)15-6-2-3-7-17(15)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPBNPIIJTYHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
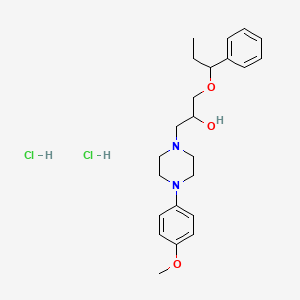
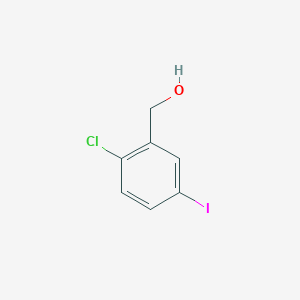
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2526781.png)

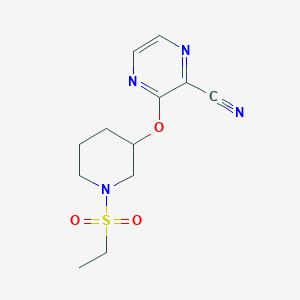
![4-(1,1-dioxothiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2526785.png)
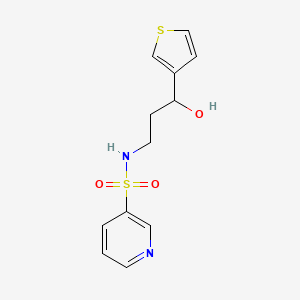
![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate](/img/structure/B2526789.png)
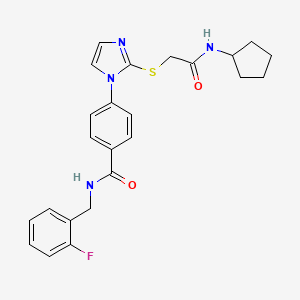
![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)
